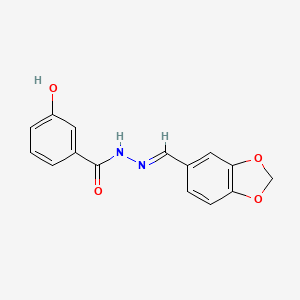![molecular formula C15H4ClF9N2O2S B10883208 2-{[(Z)-chloro{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]imino}methyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10883208.png)
2-{[(Z)-chloro{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]imino}methyl]sulfanyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(CHLORO{[3,3,4,4,5,5-HEXAFLUORO-2-(TRIFLUOROMETHYL)-1-CYCLOPENTENYL]IMINO}METHYL)SULFANYL]-1,3-DIOXOISOINDOLINE is a complex organic compound characterized by its unique structure, which includes a phthalimide core and a highly fluorinated cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(CHLORO{[3,3,4,4,5,5-HEXAFLUORO-2-(TRIFLUOROMETHYL)-1-CYCLOPENTENYL]IMINO}METHYL)SULFANYL]-1,3-DIOXOISOINDOLINE typically involves multiple steps:
Formation of the Phthalimide Core: The phthalimide core can be synthesized through the reaction of phthalic anhydride with ammonia or primary amines.
Introduction of the Fluorinated Cyclopentene Ring: The highly fluorinated cyclopentene ring is introduced through a series of halogenation and fluorination reactions, often involving reagents such as sulfur tetrafluoride (SF4) and chlorine (Cl2).
Coupling Reactions: The final step involves coupling the fluorinated cyclopentene ring with the phthalimide core using appropriate coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(CHLORO{[3,3,4,4,5,5-HEXAFLUORO-2-(TRIFLUOROMETHYL)-1-CYCLOPENTENYL]IMINO}METHYL)SULFANYL]-1,3-DIOXOISOINDOLINE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Cycloaddition Reactions: The fluorinated cyclopentene ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiols (R-SH).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Cycloaddition Products: Larger ring systems or fused ring structures can be formed.
Scientific Research Applications
2-[(CHLORO{[3,3,4,4,5,5-HEXAFLUORO-2-(TRIFLUOROMETHYL)-1-CYCLOPENTENYL]IMINO}METHYL)SULFANYL]-1,3-DIOXOISOINDOLINE has several scientific research applications:
Materials Science: The compound’s unique structure and properties make it suitable for use in the development of advanced materials, such as fluorinated polymers and coatings.
Pharmaceuticals: Its potential biological activity is being explored for the development of new drugs, particularly those targeting specific enzymes or receptors.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-[(CHLORO{[3,3,4,4,5,5-HEXAFLUORO-2-(TRIFLUOROMETHYL)-1-CYCLOPENTENYL]IMINO}METHYL)SULFANYL]-1,3-DIOXOISOINDOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The highly fluorinated cyclopentene ring and the phthalimide core contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
- Perhalocyclopentanones
- Tetracarbocyanine Dyes with Fluorinated Rings
Uniqueness
2-[(CHLORO{[3,3,4,4,5,5-HEXAFLUORO-2-(TRIFLUOROMETHYL)-1-CYCLOPENTENYL]IMINO}METHYL)SULFANYL]-1,3-DIOXOISOINDOLINE stands out due to its combination of a highly fluorinated cyclopentene ring and a phthalimide core, which imparts unique chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C15H4ClF9N2O2S |
|---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
1-(1,3-dioxoisoindol-2-yl)sulfanyl-N-[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopenten-1-yl]methanimidoyl chloride |
InChI |
InChI=1S/C15H4ClF9N2O2S/c16-11(30-27-9(28)5-3-1-2-4-6(5)10(27)29)26-8-7(14(21,22)23)12(17,18)15(24,25)13(8,19)20/h1-4H |
InChI Key |
HJRKTUSROJOCOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC(=NC3=C(C(C(C3(F)F)(F)F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-4-{4-[4-(3,4-dicyanophenoxy)benzoyl]phenoxy}phenyl cyanide](/img/structure/B10883127.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883134.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(pyrimidin-2-yl)piperazine-1-carbothioamide](/img/structure/B10883139.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10883146.png)
![(4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883151.png)
![4-Benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10883173.png)
![(4Z)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883176.png)


![2-oxo-2-phenylethyl N-[(4-methylphenyl)carbonyl]glycylglycinate](/img/structure/B10883190.png)
![7-{4-[(1-Adamantylamino)carbothioyl]piperazino}-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B10883197.png)
![3-{[(E)-(4-bromophenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10883203.png)
![2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10883205.png)
![2-(4-chlorophenoxy)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B10883209.png)
